Cyclohexyldiphenylphosphine oxide

描述

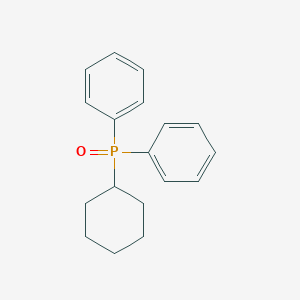

Cyclohexyldiphenylphosphine oxide is an organic compound with the molecular formula C18H21OP and a molecular weight of 284.33 g/mol . It is a white crystalline solid that is stable at room temperature . This compound is known for its good catalytic performance and is widely used in organic synthesis .

准备方法

The synthesis of cyclohexyldiphenylphosphine oxide involves several methods. One common approach is the base-mediated cyclization of 2-alkynylphenylphosphine oxides to form benzo[b]phosphole oxides. Another method involves the reaction of (1,4-cyclohexadien-3-yl)phosphine oxides with secondary phosphine oxides, resulting in Michael-type addition products. Industrial production methods typically involve similar synthetic routes but on a larger scale to meet commercial demands.

化学反应分析

Cyclohexyldiphenylphosphine oxide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include visible light for photocatalysis and specific catalysts for annulation reactions. Major products formed from these reactions include oxygenated products such as 1,6-hexanedial and cyclohexene oxide.

科学研究应用

Catalysis in Organic Synthesis

Cyclohexyldiphenylphosphine oxide acts as an effective ligand in various catalytic reactions, particularly in transition metal-catalyzed processes. Its ability to stabilize metal complexes makes it valuable in:

- Cross-Coupling Reactions : It is used as a ligand in Suzuki and Heck reactions, facilitating the formation of carbon-carbon bonds.

- Hydroformylation : The compound enhances the efficiency of hydroformylation reactions, where alkenes are converted into aldehydes.

Case Study: Cross-Coupling Reactions

In a study published by Yamashita et al., this compound was utilized as a ligand for palladium-catalyzed cross-coupling reactions. The results demonstrated improved yields and selectivity compared to traditional phosphine ligands, highlighting the compound's effectiveness in organic synthesis .

Stabilizer in Adhesives and Sealants

This compound is employed as a stabilizer in the production of adhesives and sealants. Its incorporation enhances the durability and performance of these materials, particularly under varying environmental conditions.

Application Insights

- Durability : The compound improves resistance to thermal degradation and oxidation.

- Performance : It contributes to better adhesion properties and longevity of products used in construction and automotive industries.

Synthesis of Chiral Ligands

The compound serves as a precursor for synthesizing chiral phosphine ligands, which are crucial in asymmetric synthesis. These ligands are utilized in producing enantiomerically pure compounds for pharmaceutical applications.

Example Synthesis

A method described by researchers involves using this compound to create chiral phosphines through a reaction with chiral amides under iridium catalysis. This process yielded high enantioselectivity, making it suitable for drug development .

Biochemical Applications

This compound has shown potential in biochemical applications, particularly in cell analysis and gene therapy solutions. Its role as a reagent in molecular testing underscores its versatility.

Research Application

In bioprocessing studies, it was found that incorporating this phosphine oxide improved transfection efficiency in cell cultures, facilitating gene delivery systems .

作用机制

The mechanism by which cyclohexyldiphenylphosphine oxide exerts its effects is primarily through its role as a catalyst. It facilitates various chemical reactions by lowering the activation energy and providing a suitable environment for the reaction to occur. The molecular targets and pathways involved depend on the specific reaction it is catalyzing.

相似化合物的比较

Cyclohexyldiphenylphosphine oxide can be compared with other similar compounds such as:

Cyclohexyldiphenylphosphine: This compound is commonly used as a ligand in coordination chemistry and organometallic synthesis.

Tricyclohexylphosphine oxide: Known for its structural flexibility and coordination capabilities, it is used in similar catalytic applications.

This compound is unique due to its specific catalytic properties and its ability to facilitate complex organic transformations, making it a valuable compound in various fields of research and industry.

生物活性

Cyclohexyldiphenylphosphine oxide (CDPPO) is a phosphine oxide compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its unique biological activities. This article explores the biological activity of CDPPO, including its mechanisms of action, applications in biochemical research, and relevant case studies.

CDPPO is characterized by the presence of a cyclohexyl group attached to a diphenylphosphine oxide moiety. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

- Bioorthogonal Chemistry : CDPPO is utilized in bioorthogonal reactions, particularly in the Staudinger ligation, which allows for selective tagging of biomolecules. This reaction is notable for its high chemoselectivity and compatibility with various functional groups, making it suitable for use in live cells .

- Potassium Channel Blockade : Recent studies have indicated that derivatives of phosphine oxides, including CDPPO, can act as blockers of potassium channels such as KV1.5 and IKur. These channels are crucial for cardiac action potentials. For instance, DPO-1, a related compound, has shown an IC50 value of 0.31 μM for rKV1.5 channels, suggesting that CDPPO may exhibit similar biological effects .

- Reactivity with Biomolecules : The phosphine oxide functionality allows CDPPO to participate in various chemical transformations that can modify biomolecules, enhancing their therapeutic potential .

Applications in Biochemical Research

CDPPO has been employed in several biochemical applications due to its ability to selectively interact with biological molecules:

- Tagging Biomolecules : The ability of CDPPO to react with azide-functionalized biomolecules facilitates the study of protein interactions and dynamics within living cells.

- Catalysis : CDPPO has been used as a ligand in palladium-catalyzed reactions, demonstrating high reactivity under standard conditions .

Table 1: Summary of Biological Activities of this compound

Case Study: Potassium Channel Inhibition

In a study examining the effects of phosphine oxides on cardiac myocytes, it was found that compounds similar to CDPPO significantly increased action potential duration by blocking IKur currents. This suggests potential therapeutic applications in treating atrial fibrillation by stabilizing cardiac electrical activity .

Case Study: Bioorthogonal Applications

Research highlighted the effectiveness of CDPPO in facilitating bioorthogonal labeling strategies within live cells. By utilizing CDPPO in conjunction with azide-functionalized probes, researchers successfully tracked protein interactions in real-time, showcasing its utility in cellular biology .

属性

IUPAC Name |

[cyclohexyl(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVUZKQDJNUMKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50160002 | |

| Record name | Cyclohexyldiphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13689-20-8 | |

| Record name | Cyclohexyldiphenylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13689-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyldiphenylphosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013689208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyldiphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyldiphenylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does cyclohexyldiphenylphosphine oxide interact with uranyl ions, and what are the downstream effects of this interaction?

A1: this compound (OPCyPh2) acts as a ligand, coordinating with uranyl ions (UO22+) to form a four-fold homoleptic complex, [UO2(OPCyPh2)4]2+. [] This complex exhibits a highly symmetric structure stabilized by intramolecular π-π stacking interactions between the phenyl groups of neighboring OPCyPh2 molecules in the equatorial plane of UO22+. [] This unique coordination environment significantly suppresses the lability of UO22+, making ligand exchange reactions remarkably slow. [] Interestingly, [UO2(OPCyPh2)4]2+ can act as a photocatalyst for the oxygenation of cyclohexene under blue light irradiation. [] Upon excitation, the complex abstracts a hydrogen atom from cyclohexene, generating a cyclohexene radical and a U(V) intermediate. [] This initiates a cascade of reactions leading to the formation of oxygenated products like 1,6-hexanedial, cyclohexene oxide, 2-cyclohexen-1-one, and 2-cyclohexen-1-ol. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。